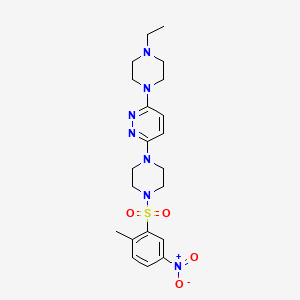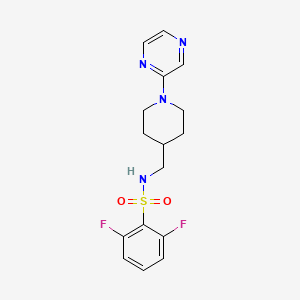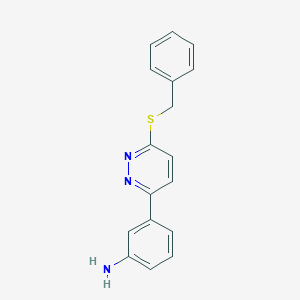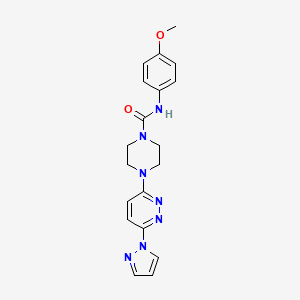
(3,4-Dimethoxyphenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as methoxy (-OCH3), morpholino (a type of secondary amine), and thiazepan (a seven-membered ring containing one sulfur and one nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a related compound, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, was synthesized and its bromination was investigated in different conditions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, specific structural data for this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, bis(3,4-dimethoxyphenyl)methanone, a related compound, has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a molar refractivity of 82.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have synthesized and studied the antioxidant properties of bromophenol derivatives, including natural products, by modifying compounds like bis(3,4-dimethoxyphenyl)methanone. These studies highlight the compound's role in generating bromophenol derivatives with significant antioxidant power, compared to synthetic standard antioxidants (Balaydın et al., 2010). Similarly, selective O-demethylation in the bromination of related compounds has been investigated, leading to the isolation of new bromophenol derivatives, underscoring the compound's utility in synthetic organic chemistry (Çetinkaya et al., 2011).
Antioxidant Activity
The compound and its derivatives have been synthesized and evaluated for their antioxidant properties. For instance, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone have shown effective antioxidant power in various in vitro assays, suggesting their potential as molecules with antioxidant properties (Çetinkaya et al., 2012).
Chemical Interactions and Applications
The study of chemical interactions, such as edge-to-face interactions between aromatic rings in clathrate formation, has been facilitated by derivatives of this compound. These studies provide insights into the structural features and molecular interactions critical for the formation of inclusion complexes and have implications for the design of new materials and pharmaceuticals (Eto et al., 2011).
Photoinitiators for Coatings
Compounds derived from "(3,4-Dimethoxyphenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone" have been explored as photoinitiators in ultraviolet-curable pigmented coatings. These studies highlight the compound's potential applications in materials science, particularly in developing new polymers and coatings with specific photoinitiating capabilities (Angiolini et al., 1997).
Mecanismo De Acción
Target of Action
Similar compounds with a dimethoxyphenyl structure have been found to interact with various receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-23-17-5-4-15(12-18(17)24-2)19(22)21-6-3-11-26-14-16(21)13-20-7-9-25-10-8-20/h4-5,12,16H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCMVMBHKIMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2936417.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)

![2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2936420.png)


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-(4-fluorophenyl)propanoic acid](/img/structure/B2936424.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)

